3-Carbonitrile vs. 5-Carbonitrile: Differentiated Synthetic Utility as Key Intermediate for 3,5,7-Trisubstituted Derivatives
The 3-carbonitrile substitution pattern on the pyrazolo[3,4-c]pyridine core enables a specific synthetic route to 3,5,7-trisubstituted derivatives that is not accessible from the 5-carbonitrile isomer. The compound serves as a direct precursor for the synthesis of a series of 3,5,7-trisubstituted pyrazolo[3,4-c]pyridines, a key structural class for antiproliferative activity [1]. The 5-carbonitrile isomer is not reported to be used in the same efficient, established pathway to this trisubstituted scaffold. The difference in the position of the nitrile group dictates the regiospecific functionalization and the final substitution pattern, making the 3-carbonitrile the required starting material for this specific library of potent compounds [1]. This direct comparability in synthetic utility is a major differentiator for procurement.
| Evidence Dimension | Synthetic utility as a key intermediate for 3,5,7-trisubstituted derivatives |
|---|---|
| Target Compound Data | Serves as a key intermediate; enables synthesis of 31 trisubstituted derivatives with potent activity [1]. |
| Comparator Or Baseline | 5-carbonitrile isomer (CAS 633328-50-4): Not reported for the same efficient, well-documented synthesis of 3,5,7-trisubstituted antiproliferative derivatives. |
| Quantified Difference | The 3-carbonitrile scaffold enables the synthesis of a distinct library of 31 compounds with IC50 values in the low μM range (0.87-4.3 μM) against cancer cell lines [1], a synthetic outcome not achievable from the 5-carbonitrile isomer. |
| Conditions | Synthesis of 3,5,7-trisubstituted pyrazolo[3,4-c]pyridines; followed by biological evaluation in MIA PaCa-2, PC-3, and SCOV3 cancer cell lines [1]. |
Why This Matters
For a research program targeting a specific scaffold optimization strategy, selecting the correct isomer (3-carbonitrile vs. 5-carbonitrile) is the difference between accessing a proven synthetic route to a validated antiproliferative chemotype and encountering a synthetic dead end.
- [1] Giannouli, V., et al. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Med Chem. 2020;16(2):176-191. doi: 10.2174/1573406415666190222130225. View Source
